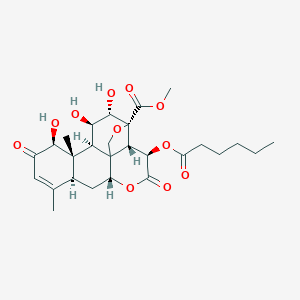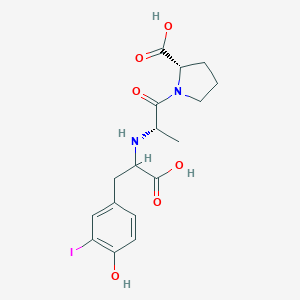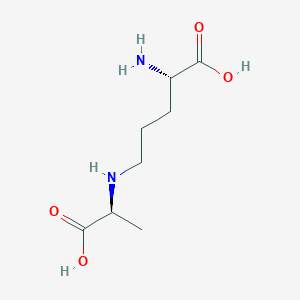
Bruceanol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bruceanol B is a natural compound that belongs to the family of diterpenoids. It is primarily found in the roots of the medicinal plant Salvia miltiorrhiza Bunge, which is commonly used in traditional Chinese medicine. Bruceanol B has been the focus of significant scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Inhibition of Viral Glycoprotein Trafficking
Bruceanol B, isolated from a soil microbe strain, shows promising effects in inhibiting the trafficking of viral glycoproteins. This compound, which generates oxygen radicals, effectively interrupts the trafficking process in virus-infected baby hamster kidney (BHK) cells, without affecting glycoprotein synthesis. Its ability to generate oxygen radicals plays a key role in this inhibitory activity (Lee et al., 2011).
Antibiotic Properties Generating Oxygen Radicals
Bruceanol B has been identified as a potent antibiotic substance that generates oxygen radicals. Produced by a soil microorganism (Strain DS4), bruceanol B demonstrates significant antibacterial activity. The production conditions for this antibiotic have been optimized, revealing its potential for medical applications (Lee et al., 2011).
Cytotoxicity Against Tumor Cell Lines
Related compounds, bruceanols D, E, F, G, and H, isolated from Brucea antidysenterica, exhibit cytotoxicity against various human tumor cell lines. These compounds, including bruceanol B, have shown effectiveness in inducing cell death in tumor cells, suggesting their potential use in cancer treatments (Imamura et al., 1993); (Imamura et al., 1995).
Role in Apoptosis and Antitumor Activity
Studies on brucein D, a compound closely related to bruceanol B, indicate its role in inducing apoptosis in hepatocellular carcinoma (HCC) cells and suppressing tumor growth. This suggests that compounds from Brucea javanica, including bruceanol B, may have therapeutic roles in treating cancers (Xiao et al., 2014).
Wound Healing and Antibacterial Activities
Brucea antidysenterica, from which bruceanols are derived, has been used traditionally for wound healing. Recent studies validate this traditional use, showing significant wound healing and antibacterial activities of solvent fractions from the plant, indicating potential applications for bruceanol B (Wolde et al., 2022).
Enhancing Immune Responses
Research on lumazine synthase from Brucella, related to Brucea species, demonstrates its ability to enhance immune responses, potentially relevant for bruceanol B. This protein activates dendritic cells via toll-like receptor 4, suggesting a potential role in immunotherapy applications (Farias et al., 2021).
Propiedades
Número CAS |
101391-05-3 |
|---|---|
Nombre del producto |
Bruceanol B |
Fórmula molecular |
C27H36O11 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
methyl (2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-3-hexanoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C27H36O11/c1-5-6-7-8-16(29)38-18-20-26-11-36-27(20,24(34)35-4)22(32)17(30)19(26)25(3)13(10-15(26)37-23(18)33)12(2)9-14(28)21(25)31/h9,13,15,17-22,30-32H,5-8,10-11H2,1-4H3/t13-,15+,17+,18+,19+,20+,21+,22-,25-,26?,27+/m0/s1 |
Clave InChI |
NZDAVMOPAYYVCK-FIUJHEBUSA-N |
SMILES isomérico |
CCCCCC(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C(=O)OC |
SMILES |
CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC |
SMILES canónico |
CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC |
Sinónimos |
uceanol B bruceanol-B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)








